molecular formula C21H31N3O3 B4552767 1-(2,2-dimethylpropanoyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B4552767
M. Wt: 373.5 g/mol
InChI Key: OZLLCPFIAOVHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H31N3O3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-dimethylpropanoyl)-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide is 373.23654186 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Potential

Research has demonstrated the synthesis of several 4-arylamino-4-piperdinecarboxylic acids, aiming to develop potent analgesics by suitable substitution on nitrogen atoms. Compounds such as methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate and others were found to be significantly more potent than morphine, indicating the potential of similar compounds in pain management (P. V. Van Daele et al., 1976).

Pharmaceutical Chemistry

The synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest, through acyl chlorides, showcases the versatility of piperidine derivatives in drug development. These compounds were characterized by TLC, NMR, and IR spectroscopy, highlighting the structural diversity attainable with the piperidine backbone (A. Bijev et al., 2003).

Polymer Science

Research into the synthesis of polyamides containing uracil and adenine through polycondensation of specific diamines demonstrates the application of piperidine derivatives in creating polymers with potential bioactivity or specific interaction capabilities, such as DNA mimicry or interaction (M. Hattori et al., 1979).

CO2 Capture

The investigation of carbon dioxide (CO2) equilibrium solubility in novel tertiary amines, including piperidine derivatives, shows the potential of these compounds in environmental applications such as CO2 capture and sequestration, contributing to efforts to mitigate climate change impacts (Helei Liu et al., 2019).

Advanced Materials

The synthesis and characterization of polyamides containing pendant pentadecyl chains, starting from specific piperidine derivatives, indicate the utility of these compounds in the development of new materials with enhanced solubility and thermal stability, important for various industrial applications (A. S. More et al., 2010).

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-5-12-22-19(26)16-8-6-7-9-17(16)23-18(25)15-10-13-24(14-11-15)20(27)21(2,3)4/h6-9,15H,5,10-14H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLLCPFIAOVHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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